2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-7-methyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound characterized by a spiro structure, which includes a triaza ring fused to a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of tert-butylamine with a suitable precursor, followed by cyclization and thiolation steps. The reaction conditions often require the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione
- 2-Tert-butyl-1,2,4-triazaspiro[4.5]decane-3-ol
- 2-Tert-butyl-1,2,4-triazaspiro[4.5]decane-3-one
Uniqueness
Compared to similar compounds, 2-Tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3S |
---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
2-tert-butyl-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C12H23N3S/c1-9-6-5-7-12(8-9)13-10(16)15(14-12)11(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16) |
InChI Key |
IARFFTLYQWSPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.